molecular formula C22H30ClN3O5 B10861435 Thalidomide-5-O-C9-NH2 (hydrochloride)

Thalidomide-5-O-C9-NH2 (hydrochloride)

Cat. No.: B10861435
M. Wt: 451.9 g/mol
InChI Key: BWTYZYUAWBSERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Thalidomide-Derived E3 Ligase Ligands

Thalidomide (B1683933) and its derivatives, often referred to as immunomodulatory drugs (IMiDs), have gained prominence as ligands for the E3 ligase Cereblon (CRBN). frontiersin.org These molecules function by binding to CRBN, which is a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. frontiersin.org This binding event can modulate the substrate specificity of the CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins. rsc.orgrsc.org The discovery that thalidomide exerts its biological effects through CRBN was a major breakthrough, paving the way for the rational design of thalidomide-based molecules for targeted protein degradation. rsc.orgrsc.org

Overview of Proteolysis-Targeting Chimeras (PROTACs) and Their Components

PROTACs are heterobifunctional molecules engineered to selectively eliminate specific proteins from cells. wikipedia.org They consist of three key components:

A ligand for a target protein of interest (POI): This "warhead" binds specifically to the protein intended for degradation.

A ligand for an E3 ubiquitin ligase: This component recruits the cellular machinery responsible for protein degradation.

A chemical linker: This connects the POI ligand and the E3 ligase ligand. tandfonline.comacs.org

The fundamental mechanism of a PROTAC involves bringing the target protein into close proximity with an E3 ligase. wikipedia.org This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. A polyubiquitin (B1169507) chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and destroy the tagged protein. wikipedia.org Unlike traditional enzyme inhibitors that require continuous binding to exert their effect, PROTACs act catalytically, meaning a single PROTAC molecule can mediate the degradation of multiple target protein molecules. wikipedia.orgnih.gov

Significance of Cereblon (CRBN) in Targeted Protein Degradation Research

Cereblon (CRBN) has become a central E3 ligase in the field of targeted protein degradation for several reasons. digitellinc.com It is the direct biological target of thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide (B1683931). rsc.orgnih.gov The binding of these small molecules to CRBN alters its surface, creating a new interface for the recruitment of proteins that are not its natural substrates, often referred to as "neosubstrates." nih.gov This mechanism, termed "molecular glue," underlies the therapeutic effects of these drugs. nih.gov

The well-established interaction between thalidomide-based ligands and CRBN has made it a popular choice for recruitment in PROTAC design. Ligands for CRBN are generally smaller and possess more favorable drug-like properties compared to ligands for other E3 ligases like von Hippel-Lindau (VHL). The human proteome contains over 600 E3 ligases, but CRBN and VHL have been the most extensively utilized in the development of PROTACs to date. nih.gov

Historical Development and Evolution of Thalidomide Analogues as CRBN Binders

The story of thalidomide is one of both tragedy and scientific rediscovery. Initially marketed in the 1950s as a sedative, it was tragically found to cause severe birth defects. acs.org It exists as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-isomer being responsible for the teratogenic effects. acs.org However, the isomers can interconvert under biological conditions. acs.org

Years later, thalidomide was found to have therapeutic efficacy in treating conditions like leprosy and multiple myeloma. acs.org The quest to understand its mechanism of action led to the identification of CRBN as its direct target in 2010. acs.org This discovery was pivotal, explaining how thalidomide and its analogs could induce the degradation of specific proteins.

This new understanding spurred the development of a new generation of thalidomide analogs, known as Cereblon E3 Ligase Modulators (CELMoDs). rsc.org These compounds, such as lenalidomide and pomalidomide, were developed through subtle modifications of the original thalidomide structure and exhibit enhanced potency and selectivity for degrading specific neosubstrates like the transcription factors Ikaros and Aiolos. rsc.org Further research has led to the development of even more structurally diverse analogs with improved properties for use as CRBN ligands in PROTACs. rsc.org

Compound Information

Compound Name
Thalidomide-5-O-C9-NH2 (hydrochloride)
Thalidomide
Lenalidomide
Pomalidomide
Ikaros
Aiolos
von Hippel-Lindau (VHL)

Physicochemical Properties of Thalidomide-5-O-C9-NH2 (hydrochloride)

PropertyValue
Molecular FormulaC22H30ClN3O5
Molecular Weight467.95 g/mol
Generated json

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30ClN3O5

Molecular Weight

451.9 g/mol

IUPAC Name

5-(9-aminononoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C22H29N3O5.ClH/c23-12-6-4-2-1-3-5-7-13-30-15-8-9-16-17(14-15)22(29)25(21(16)28)18-10-11-19(26)24-20(18)27;/h8-9,14,18H,1-7,10-13,23H2,(H,24,26,27);1H

InChI Key

BWTYZYUAWBSERA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCN.Cl

Origin of Product

United States

Synthetic Pathways and Chemical Modification Strategies of Thalidomide 5 O C9 Nh2 Hydrochloride

Precursor Synthesis and Intermediate Derivatization

The synthesis of thalidomide (B1683933) analogs typically begins with the construction of the core phthalimide (B116566) and glutarimide (B196013) rings. wjbphs.com A common starting point is the reaction of phthalic anhydride (B1165640) or its derivatives with glutamic acid or glutamine. sci-hub.seresearchgate.net For instance, N-phthaloyl-DL-glutamic acid can be synthesized by reacting phthalic anhydride with L-glutamic acid. sci-hub.se This intermediate is then cyclized to form the glutarimide ring, yielding thalidomide. sci-hub.se

Derivatization of these precursors is essential for creating analogs with specific functionalities. For example, to introduce a linker at the 5-position of the phthalimide ring, a substituted phthalic anhydride is often used as the starting material.

O-Alkylation and Amine Functionalization Reactions

The "5-O-C9-NH2" designation in Thalidomide-5-O-C9-NH2 (hydrochloride) indicates the presence of a 9-carbon linker attached to the 5-position of the phthalimide ring via an oxygen atom, terminating in an amine group. This functionalization is achieved through O-alkylation and subsequent amine functionalization reactions.

Typically, a hydroxy-substituted thalidomide precursor is used. This precursor can be synthesized using a hydroxy-phthalic anhydride derivative in the initial steps. The hydroxyl group then serves as a nucleophile for an O-alkylation reaction. A long-chain alkyl halide or tosylate containing a protected amine or a precursor to an amine (like a nitrile or azide) is used as the alkylating agent.

Following the successful attachment of the linker, the terminal functional group is converted to an amine. This may involve the reduction of a nitrile or an azide, or the deprotection of a protected amine. The final step is often the formation of the hydrochloride salt to improve the compound's solubility and stability. invivochem.com

Chiral Synthesis Considerations in Thalidomide Analogue Production

Thalidomide possesses a chiral center at the 3-position of the glutarimide ring and exists as (R)- and (S)-enantiomers. acs.orgnih.gov These enantiomers are known to have different biological activities. acs.org However, thalidomide undergoes rapid racemization under physiological conditions, making the administration of a single, stable enantiomer challenging. acs.orglearncheme.com

To address this, significant research has focused on the synthesis of configurationally stable analogs. acs.org One strategy involves introducing a substituent at the stereogenic center to prevent racemization. acs.org Asymmetric synthesis methods are employed to produce specific enantiomers of thalidomide analogs. acs.org These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of the reactions. For example, a diastereoselective Michael addition can be used to create a specific stereoisomer of a pyroglutamic acid derivative, which can then be converted to the desired 4-substituted thalidomide analog. acs.org While Thalidomide-5-O-C9-NH2 (hydrochloride) itself does not have a modification at the chiral center, the principles of chiral synthesis are crucial in the broader context of developing thalidomide-based therapeutics where stereochemistry can significantly impact efficacy and safety.

Methodologies for Linker Integration and PROTAC Assembly

The amine-terminated linker of Thalidomide-5-O-C9-NH2 (hydrochloride) is specifically designed for its role in PROTACs. medchemexpress.commedchemexpress.cominvivochem.com This amine group provides a reactive handle for conjugation to a ligand that binds to a target protein of interest. explorationpub.com The linker itself is a critical component of a PROTAC, as its length, composition, and attachment point can significantly influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein) and, consequently, the efficiency of protein degradation. explorationpub.comnih.gov

Several strategies are employed for linker integration and PROTAC assembly. Solid-phase synthesis has emerged as a powerful tool for creating libraries of PROTACs. nih.govrsc.org In this approach, the thalidomide analog can be attached to a solid support, followed by the sequential addition of the linker and the target protein ligand. acs.org "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is another widely used method for conjugating the E3 ligase ligand to the target protein ligand in a convergent and efficient manner. explorationpub.comexplorationpub.com The choice of linker and conjugation chemistry is tailored to the specific target and desired properties of the final PROTAC molecule. mdpi.comresearchgate.net

Molecular Recognition and Cereblon E3 Ligase Binding Mechanisms of Thalidomide 5 O C9 Nh2 Hydrochloride

Allosteric Modulation of Cereblon Activity

The binding of thalidomide (B1683933) and its analogs to Cereblon (CRBN) induces conformational changes in the protein, a process known as allosteric modulation. biorxiv.orgbiorxiv.org Cryo-electron microscopy studies have revealed that in its unbound (apo) state, CRBN exists in an "open" conformation where the thalidomide-binding domain (TBD) and the Lon domain are separated. biorxiv.org Upon the binding of a CELMoD compound, CRBN transitions to a "closed" conformation. biorxiv.orgbiorxiv.org This conformational change is crucial for the stable association of neosubstrates. biorxiv.org

Furthermore, the binding of thalidomide and its derivatives has been shown to inhibit the autoubiquitination of CRBN. nih.govnih.gov This process, where an E3 ligase modifies itself with ubiquitin, typically marks it for degradation. By preventing this, thalidomide and its analogs can lead to the stabilization and accumulation of CRBN, which in turn can enhance the degradation of its target proteins. nih.gov

Substrate Recruitment through Thalidomide-5-O-C9-NH2 (hydrochloride)-CRBN Complex Formation

The primary mechanism of action for thalidomide and its derivatives is the formation of a ternary complex, consisting of the CRBN-E3 ligase, the thalidomide analog, and a "neosubstrate" protein. nih.govnih.gov The thalidomide analog acts as a "molecular glue," creating a new binding surface on CRBN that is recognized by the neosubstrate. nih.gov This leads to the ubiquitination and subsequent degradation of the neosubstrate by the proteasome. nih.gov

The specific neosubstrates recruited to the complex are dependent on the structure of the thalidomide analog. nih.gov For instance, lenalidomide (B1683929) is effective at promoting the degradation of casein kinase 1α (CK1α), while thalidomide and pomalidomide (B1683931) are not. nih.gov Other known neosubstrates for thalidomide and its analogs include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4. nih.govresearchgate.netnih.gov The degradation of these transcription factors is linked to the therapeutic effects of these drugs in certain cancers. nih.gov For Thalidomide-5-O-C9-NH2 (hydrochloride), the thalidomide portion of the molecule is responsible for binding to CRBN and inducing the recruitment of neosubstrates in a similar fashion to the parent compound. medchemexpress.cominvivochem.com

Biophysical Characterization of Ligand-Receptor Interactions

The interaction between thalidomide derivatives and CRBN has been characterized using various biophysical techniques. These methods are essential for determining the binding affinity and kinetics of the ligand-receptor interaction.

TechniqueApplication in Studying CRBN-Ligand Interactions
X-ray Crystallography Provides high-resolution structural information of the ligand bound to the CRBN binding pocket, revealing key interactions. nih.govnih.govnih.gov
Cryo-Electron Microscopy (Cryo-EM) Used to determine the structure of the larger CRBN-DDB1 complex and visualize conformational changes upon ligand binding. biorxiv.org
Isothermal Titration Calorimetry (ITC) Measures the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Surface Plasmon Resonance (SPR) A label-free technique to measure the kinetics of binding and dissociation (kon and koff rates), from which the binding affinity (Kd) can be calculated.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) A sensitive in-solution assay used to measure the binding affinity of ligands to CRBN. nih.gov

Computational Modeling of Binding Poses and Affinities

Computational modeling plays a crucial role in understanding the binding of thalidomide analogs to CRBN and in the design of new derivatives. Molecular docking simulations are used to predict the binding pose of a ligand within the CRBN binding pocket. researchgate.net These models are often based on the known crystal structures of CRBN in complex with thalidomide or its analogs. nih.govnih.govresearchgate.net

The binding of thalidomide to CRBN is characterized by the insertion of its glutarimide (B196013) ring into a hydrophobic pocket formed by three tryptophan residues (the "tri-Trp pocket"). researchgate.net The phthalimide (B116566) ring is more solvent-exposed, which allows for the attachment of linkers, as in the case of Thalidomide-5-O-C9-NH2 (hydrochloride), without disrupting the core binding interaction. researchgate.net Hydrogen bonds are formed between the glutarimide ring and the backbone of His378 and Trp380 in CRBN. researchgate.net

While specific computational models for Thalidomide-5-O-C9-NH2 (hydrochloride) are not publicly available, it is anticipated that its thalidomide moiety would adopt a similar binding pose to that of the parent molecule. The O-C9-NH2 linker would extend from the 5-position of the phthalimide ring into the solvent, where it can be attached to a target protein ligand.

Role of the O-C9-NH2 Moiety in Cereblon Engagement

The O-C9-NH2 moiety in Thalidomide-5-O-C9-NH2 (hydrochloride) is a linker with a terminal amine group, designed for the synthesis of PROTACs. medchemexpress.cominvivochem.com In a PROTAC, this linker connects the CRBN-binding thalidomide core to a ligand that binds to a target protein of interest. The nature of the linker is critical for the efficacy of the resulting PROTAC.

Studies on other thalidomide-based PROTACs have shown that the attachment point of the linker on the phthalimide ring can influence the stability and neosubstrate degradation profile of the molecule. nih.gov For instance, attaching a linker at the 5-position of the phthalimide ring has been shown to reduce the degradation of the neosubstrate IKZF1 compared to other attachment points. nih.gov The length and composition of the linker are also crucial factors that can affect the formation and stability of the ternary complex between CRBN, the PROTAC, and the target protein.

The O-C9-NH2 linker in Thalidomide-5-O-C9-NH2 (hydrochloride) provides a flexible chain that allows the attached target protein ligand to reach its binding site on the target protein while the thalidomide moiety is bound to CRBN. The terminal amine group offers a convenient chemical handle for conjugation reactions. medchemexpress.cominvivochem.com

Rational Design and Application of Protacs Incorporating Thalidomide 5 O C9 Nh2 Hydrochloride

Principles of Linker Design for PROTAC Efficacy

The linker connecting the E3 ligase ligand and the target protein ligand is a crucial determinant of a PROTAC's success. nih.govcofc.edu Its chemical nature, length, and attachment points significantly influence the physicochemical properties and biological activity of the final molecule. explorationpub.com

Key Principles:

Length and Flexibility: The linker must be long enough to bridge the E3 ligase and the target protein without causing steric clashes, which would prevent the formation of a stable and productive ternary complex (E3 ligase-PROTAC-Target). explorationpub.com However, an excessively long linker can also be detrimental, as it may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com The C9 alkyl chain of Thalidomide-5-O-C9-NH2 provides a significant extension, which must be optimized for each specific protein target. Linker composition, such as using polyethylene (B3416737) glycol (PEG) or alkyl chains, also affects flexibility and solubility. nih.gov For instance, substituting a flexible PEG linker with a more rigid phenyl ring has been shown in some cases to impair degradation, suggesting that the ability to adopt a productive conformation is essential. nih.gov

Attachment Point: The position where the linker is attached to both the E3 ligase ligand and the target protein ligand is critical. nih.gov For Thalidomide-5-O-C9-NH2, the linker originates from the 5-position of the thalidomide (B1683933) phthalimide (B116566) ring. Studies have shown that the linker attachment point on the CRBN ligand can influence hydrolytic stability and the ability to degrade neosubstrates (proteins naturally degraded by CRBN modulation). nih.gov

Ternary Complex Stability: The ultimate goal of the linker is to facilitate the formation of a stable and productive ternary complex. The linker itself can contribute to protein-protein interactions within this complex. frontiersin.org The conformation dictated by the linker determines the orientation of the target protein relative to the E3 ligase, which in turn affects which lysine (B10760008) residues on the target are presented for ubiquitination. arxiv.org

Development of Specific PROTACs Utilizing Thalidomide-5-O-C9-NH2 (hydrochloride)

Thalidomide-5-O-C9-NH2 (hydrochloride) and similar long-chain thalidomide derivatives serve as foundational scaffolds for synthesizing potent PROTACs. The C9 linker is particularly useful for optimizing the distance and orientation between CRBN and specific target proteins.

Research has demonstrated the importance of linker length in PROTACs targeting proteins like Bruton's tyrosine kinase (BTK) and various BET-kinases. For example, in the development of dual BET-kinase degraders, a series of PROTACs were synthesized by connecting a kinase inhibitor to thalidomide using alkyl linkers of varying lengths. acs.org This systematic approach revealed that a specific linker length (a 5-methylene unit) yielded the most potent degradation of targets like FLT3, JAK2, and BRD4, while linkers that were either shorter or longer showed reduced potency. acs.org This highlights the non-linear relationship between linker length and degradation efficiency and underscores the need for empirical optimization for each new target.

Mechanisms of Ubiquitination and Proteasomal Degradation Induced by PROTACs

PROTACs function by hijacking the cell's own ubiquitin-proteasome system (UPS) to eliminate a target protein. frontiersin.orgnih.gov This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. cellgs.com

The mechanism unfolds in several steps:

Ternary Complex Formation: A PROTAC molecule, such as one built from Thalidomide-5-O-C9-NH2, first enters the cell. Its two distinct ligands simultaneously bind to the target protein (POI) and an E3 ubiquitin ligase (in this case, CRBN), forming a ternary complex. frontiersin.orgresearchgate.net

Ubiquitin Transfer: The E3 ligase, now in close proximity to the POI, acts as a scaffold. It recruits a ubiquitin-charged E2 conjugating enzyme. nih.gov This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E2 enzyme to one or more lysine residues on the surface of the target protein. ebi.ac.ukyoutube.com

Polyubiquitination: This process is repeated, creating a polyubiquitin (B1169507) chain on the target protein. This chain serves as a recognition signal for the proteasome. nih.gov

Proteasomal Degradation: The 26S proteasome, a large protein complex that acts as the cell's recycling center, recognizes and binds to the polyubiquitinated target protein. The proteasome then unfolds and degrades the target protein into small peptides. researchgate.net

Recycling of Components: The PROTAC molecule and the E3 ligase are released after ubiquitination and are not degraded, allowing them to initiate another cycle of target degradation. cellgs.com The ubiquitin molecules are also cleaved from the target and recycled. researchgate.net

Comparative Analysis of Degradation Efficiency with Other CRBN-Based PROTACs

The efficacy of a PROTAC is highly dependent on the interplay between its three components: the warhead, the E3 ligase ligand, and the linker. Comparative studies analyzing different CRBN-based PROTACs have revealed key insights into rational degrader design.

Linker Length and Composition: The length and chemical nature of the linker are critical variables. Studies on BET-kinase degraders found that PROTACs with intermediate-length PEG linkers (1-2 units) were less potent than those with very short or longer linkers (4-5 units), a pattern not observed with VHL-based PROTACs where potency simply decreased with length. nih.gov This demonstrates that the optimal linker strategy is specific to the E3 ligase-target pair. In another study, a series of dual BET-kinase PROTACs were developed with varying alkyl linker lengths. The results, summarized in the table below, show a clear dependency of degradation efficiency on the linker length.

Table 1: Effect of Linker Length on Dual BET-Kinase PROTAC Degradation Degradation efficiency was measured in MV4;11 cells at a 1 µM concentration for 24 hours. acs.org

CompoundLinker DescriptionFLT3 Degradation (%)JAK2 Degradation (%)BRD4 Degradation (%)
13e5-Methylene>60%>60%>60%
13gLonger Alkyl>60%>60%>60%
13hLonger than 13g<60% (Reduced Potency)<60% (Reduced Potency)<60% (Reduced Potency)
14a1-PEG unitNo Degradation53%22%

Choice of CRBN Ligand: While thalidomide is a common CRBN ligand, analogs like lenalidomide (B1683929) and pomalidomide (B1683931) are also frequently used. nih.gov Lenalidomide-based PROTACs have sometimes shown higher degradation levels than their pomalidomide counterparts and may offer better metabolic stability. nih.gov The choice of the core CRBN-binding molecule can modulate the degradation of natural CRBN substrates (neosubstrates) like IKZF1, which can be either a desired effect or a potential off-target liability depending on the therapeutic context. nih.gov

Comparison with Other E3 Ligases: When comparing CRBN-based PROTACs to those using other E3 ligases like VHL or MDM2, performance can vary significantly. For the degradation of BTK, some studies found that CRBN-based PROTACs were more effective than those recruiting MDM2. nih.gov Conversely, for the target WDR5, VHL was found to be a productive E3 ligase while CRBN was not. biorxiv.org These findings emphasize that there is no universally superior E3 ligase; the optimal choice is target-dependent. nih.govnih.gov

Structure Activity Relationship Sar Studies of Thalidomide 5 O C9 Nh2 Hydrochloride Analogues

Impact of Alkyl Chain Length Variation on CRBN Binding Affinity (e.g., O-C2-NH2 to O-C14-NH2 analogues)

The length and composition of the linker connecting the CRBN-binding moiety to the target protein ligand are critical determinants of a PROTAC's physicochemical properties and biological activity. explorationpub.com In analogues of Thalidomide-5-O-C9-NH2, the alkyl chain serves as this linker. Varying the length of this chain (e.g., from 2 to 14 carbons) is a key strategy in PROTAC design to achieve optimal ternary complex formation between the E3 ligase, the PROTAC, and the protein of interest.

Table 1: Examples of Thalidomide-O-Alkyl-Amine Analogues Used in PROTAC Research

Compound NameAlkyl Chain LengthReference(s)
Thalidomide-O-C2-AmineC2 broadpharm.com
Thalidomide-O-C4-NH2C4 broadpharm.com
Thalidomide-O-C6-AmineC6 broadpharm.com
Thalidomide-NH-C8-NH2C8 medchemexpress.com
Thalidomide-5-O-C9-NH2 C9 medchemexpress.cominvivochem.com
Thalidomide-5-O-C11-NH2C11 medchemexpress.com

The availability of these varied-length linkers allows researchers to systematically explore the geometric constraints of ternary complex formation for different target proteins, thereby optimizing degradation efficiency. explorationpub.com

Positional Isomer Effects on Cereblon Interaction (e.g., 4-O vs 5-O substitution)

The point of attachment of the linker to the thalidomide (B1683933) phthalimide (B116566) ring influences the vector through which the PROTAC extends towards the target protein. The two primary positions explored for ether linkages are the 4- and 5-positions. Research indicates that both 4-O and 5-O substituted analogues are synthesized for PROTAC development. For instance, "Thalidomide-4-O-C10-COOH" is an available E3 ligase ligand-linker conjugate. medchemexpress.com

The natural metabolite of thalidomide, 5-hydroxythalidomide (B1239145), demonstrates that the 5-position is accessible and that modifications at this site can influence CRBN's substrate specificity. embopress.org Studies have shown that 5-hydroxythalidomide can induce the degradation of neosubstrates like PLZF and SALL4. embopress.org This suggests that the 5-position is a viable and active site for linker attachment that maintains or even modulates the fundamental CRBN-binding and neosubstrate-recruitment functions. The choice between a 4-O and 5-O linkage is a critical design element, as the different exit vectors can profoundly impact the ability of the PROTAC to form a stable and productive ternary complex with a given target protein.

Influence of Terminal Amine Modifications on PROTAC Performance

The terminal primary amine (-NH2) on the alkyl chain of Thalidomide-5-O-C9-NH2 is a crucial functional handle. Its primary role is to serve as a reactive site for conjugation to a "warhead"—a ligand that binds to the protein of interest—to complete the synthesis of the heterobifunctional PROTAC molecule. medchemexpress.comtargetmol.comnih.gov

The performance of the resulting PROTAC is not directly influenced by modifications of the amine itself, but rather by what is attached to it. The amine is typically converted to an amide, carbamate, or other stable linkage during the conjugation process. The properties of the warhead ligand and the final linker composition are what dictate the PROTAC's ultimate performance in terms of target binding, cell permeability, and degradation efficacy. Therefore, the terminal amine's significance lies in its synthetic utility, enabling the modular assembly of a diverse range of PROTACs from a common CRBN-binding precursor. nih.gov

Stereochemical Implications in CRBN Ligand Design

Thalidomide possesses a chiral center at the 3'-position of its glutarimide (B196013) ring, leading to the existence of (R)- and (S)-enantiomers. acs.orgnih.gov This stereochemistry has profound implications for CRBN binding. Multiple structural and biochemical studies have consistently shown that the (S)-enantiomer binds to CRBN with a significantly higher affinity—approximately 10-fold greater—than the (R)-enantiomer. researchgate.netresearchgate.net The teratogenic effects of thalidomide are primarily attributed to the (S)-isomer. acs.org

The crystal structure of CRBN in complex with thalidomide confirms that the glutarimide moiety fits into a specific tri-tryptophan pocket, where it forms essential hydrogen bonds. nih.govresearchgate.net The stereospecificity of this interaction underscores the importance of the chiral glutarimide portion for effective CRBN engagement. researchgate.net However, a critical consideration in a biological context is that the two enantiomers can rapidly interconvert under physiological conditions through racemization. acs.orgnih.govnih.gov This means that administering a single, pure enantiomer is often ineffective, as an equilibrium mixture of both isomers will form in vivo. acs.org Despite this, the inherent preference of CRBN for the (S)-conformation remains a key principle in the rational design of novel and more potent CRBN ligands.

Table 2: Stereoisomer Comparison for CRBN Binding

EnantiomerRelative CRBN Binding AffinityAssociated Primary EffectReference(s)
(S)-ThalidomideHigh (approx. 10x > R)Teratogenic, Neosubstrate Degradation acs.orgresearchgate.netresearchgate.net
(R)-ThalidomideLowSedative acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Degraders

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. In the context of thalidomide analogues, QSAR models can be powerful tools for predicting the properties of novel degraders and optimizing their design.

Studies have utilized QSAR models to predict environmentally relevant properties and toxicological endpoints for thalidomide and its transformation products. nih.gov For instance, QSAR analysis has been applied to predict acute toxicity, providing alerts for several identified metabolites. nih.gov While much of the published work focuses on toxicity, the same principles can be applied to optimize the therapeutic properties of PROTACs. By building models that correlate structural features (such as linker length, composition, attachment points, and modifications) with desired endpoints like CRBN binding affinity, ternary complex stability, or degradation efficacy (DC50), researchers can virtually screen libraries of potential degraders. This in silico approach can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery of more potent and selective protein degraders and reducing the reliance on laborious empirical screening.

Preclinical Research Modalities and in Vitro/in Vivo Research on Thalidomide 5 O C9 Nh2 Hydrochloride and Its Derivatives

Cell-Based Assays for Protein Degradation Quantification

To evaluate the efficacy of a PROTAC incorporating Thalidomide-5-O-C9-NH2 (hydrochloride), researchers would typically employ a variety of cell-based assays to quantify the degradation of the target protein. A common method is Western blotting, which allows for the visualization and quantification of protein levels in cells treated with the PROTAC. A dose-dependent decrease in the target protein's band intensity would indicate successful degradation.

Another quantitative technique is the enzyme-linked immunosorbent assay (ELISA), which can measure the concentration of the target protein in cell lysates. Furthermore, more advanced techniques like flow cytometry can be used to measure the levels of a fluorescently tagged target protein within individual cells, providing a distribution of degradation across a cell population. For a PROTAC utilizing Thalidomide-5-O-C9-NH2 (hydrochloride) to be considered successful in this initial stage, it would need to demonstrate potent and selective degradation of the intended target protein in relevant cancer cell lines.

Proteomic Profiling of Degraded Substrates

A crucial step in characterizing a novel PROTAC is to understand its selectivity. Global quantitative proteomics, often using techniques like mass spectrometry (MS), is employed to identify the full spectrum of proteins that are degraded upon treatment with the PROTAC. This is critical to ensure that the PROTAC is not causing the degradation of other essential proteins, which could lead to off-target toxicity.

In such an experiment, cancer cells, for instance, breast cancer cells, would be treated with the PROTAC containing Thalidomide-5-O-C9-NH2 (hydrochloride), and the cellular proteome would be compared to that of untreated cells. This analysis would ideally confirm the specific degradation of the intended target while revealing any other proteins that are significantly downregulated. The identification of these "off-target" substrates is a key aspect of preclinical safety assessment.

Mechanistic Studies in Cellular Contexts (e.g., solid tumor research, specifically breast cancer)

Once protein degradation is confirmed, mechanistic studies are conducted to understand the downstream cellular consequences in the context of a specific disease, such as breast cancer. For instance, if the target protein of a PROTAC built with Thalidomide-5-O-C9-NH2 (hydrochloride) is a key driver of breast cancer cell proliferation, studies would investigate the effect of the PROTAC on the cell cycle. This could involve techniques like flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Furthermore, researchers would assess the impact on cell viability and apoptosis (programmed cell death) using assays like the MTT assay or by measuring the activity of caspases, which are key enzymes in the apoptotic pathway. In the context of breast cancer, studies have shown that thalidomide (B1683933) and its analogs can reduce cancer cell migration and inhibit angiogenesis, the formation of new blood vessels that supply tumors. nih.gov Therefore, mechanistic studies for a PROTAC using Thalidomide-5-O-C9-NH2 (hydrochloride) would likely also investigate its effects on these processes in breast cancer cell lines.

Target Engagement and Occupancy Studies

For a PROTAC to be effective, both the warhead (targeting the protein of interest) and the E3 ligase ligand (in this case, the thalidomide moiety of Thalidomide-5-O-C9-NH2) must bind to their respective targets within the cell. Cellular thermal shift assays (CETSA) are often used to confirm target engagement. This technique measures the change in the thermal stability of a protein upon ligand binding.

In the context of a PROTAC containing Thalidomide-5-O-C9-NH2 (hydrochloride), CETSA could be used to confirm that the thalidomide part of the molecule is indeed binding to CRBN inside the cell. Similarly, it could be used to verify the engagement of the warhead with the target protein. Understanding the degree of target occupancy at different concentrations of the PROTAC is crucial for correlating target degradation with the observed cellular effects.

In Vivo Efficacy and Pharmacodynamic Evaluation in Disease Models

The final stage of preclinical evaluation involves testing the PROTAC in animal models of the disease, such as mouse xenograft models of breast cancer. In these studies, human breast cancer cells are implanted into immunocompromised mice, which are then treated with the PROTAC. The primary endpoint is typically the inhibition of tumor growth, which is monitored over time.

Emerging Research Directions and Future Perspectives for Thalidomide 5 O C9 Nh2 Hydrochloride in Chemical Biology

Application in Novel Therapeutic Areas Beyond Oncology

The targeted protein degradation strategy, central to PROTAC technology, is increasingly being explored for diseases beyond cancer. researchgate.net The capacity of PROTACs to eliminate specific proteins makes them suitable for addressing pathologies driven by aberrant protein function or expression in non-oncological contexts. Research is actively extending into autoimmune diseases, neurodegenerative disorders, and viral infections. cas.orgnih.govresearchgate.net

Key areas of non-oncological research for PROTACs include:

Inflammatory and Autoimmune Diseases: PROTACs are being developed to target key proteins in inflammatory signaling pathways. rsc.org Targets such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Bruton's Tyrosine Kinase (BTK) are being pursued for conditions like rheumatoid arthritis and other immunoinflammatory diseases. By using a CRBN ligand like Thalidomide-5-O-C9-NH2 to create PROTACs against such targets, researchers aim to eliminate the drivers of chronic inflammation. researchgate.netnih.gov The cGAS-STING pathway, implicated in autoimmune conditions like systemic lupus erythematosus, represents another frontier for this technology. nih.gov

Neuroinflammation and Neurodegeneration: The role of specific proteins in the progression of neuroinflammatory and neurodegenerative diseases makes them attractive targets for degradation. The development of PROTACs that can cross the blood-brain barrier is a significant area of research, with the potential to address previously "undruggable" targets in this space.

Viral Infections: PROTACs offer a novel approach to antiviral therapy by targeting viral proteins for degradation. nih.govresearchgate.net This strategy could overcome the limitations of traditional inhibitors, particularly in the face of viral mutations.

The versatility of the thalidomide-based scaffold allows it to be incorporated into PROTACs aimed at a wide array of proteins, thereby expanding its therapeutic potential far beyond its historical and oncological applications.

Development of Multi-Targeting PROTACs

To address complex diseases driven by multiple pathogenic proteins, researchers are designing next-generation PROTACs with expanded capabilities. This emerging field moves beyond the conventional one-target, one-degrader model.

Dual-Target PROTACs: These molecules are engineered to simultaneously bind and induce the degradation of two different proteins of interest. cas.org Such a strategy could offer synergistic therapeutic effects or overcome resistance mechanisms that arise from pathway redundancy. A single PROTAC molecule could, for example, target two distinct proteins in a cancer signaling network.

Trivalent PROTACs: In another innovative design, trivalent PROTACs incorporate two ligands for the same target protein alongside a single E3 ligase ligand. precisepeg.com This multivalent binding can enhance the stability and cooperativity of the ternary complex (E3 ligase-PROTAC-target protein), potentially leading to more efficient and potent degradation. precisepeg.com

A linker like the C9 amine chain in Thalidomide-5-O-C9-NH2 is fundamental to these advanced designs, providing the necessary length and flexibility to bridge the E3 ligase with one or more target-binding warheads in a productive orientation.

Integration with Advanced Drug Delivery Systems

A significant challenge in PROTAC development is their often-large molecular weight and poor physicochemical properties, which can lead to low solubility and limited cell permeability. frontiersin.orgissuu.comissuu.com To overcome these hurdles, PROTACs are being integrated with advanced drug delivery systems to improve their therapeutic viability. issuu.comnih.gov

Nanoparticle Formulations: Encapsulating PROTACs within nanoparticles (nanoPROTACs) can enhance their solubility, improve their pharmacokinetic profile, and facilitate accumulation in target tissues like tumors. precisepeg.comfrontiersin.orgnih.gov

Degrader-Antibody Conjugates (DACs): In an approach analogous to antibody-drug conjugates (ADCs), PROTACs can be attached to monoclonal antibodies that target specific cell-surface antigens. These DACs (also called Antibody-PROTAC Conjugates) enable the selective delivery of the degrader to a specific cell type, such as cancer cells expressing a particular receptor like HER2. acs.orgnih.govnih.gov This strategy can significantly reduce off-target effects and increase the therapeutic window. nih.gov The terminal amine group on Thalidomide-5-O-C9-NH2 provides a convenient chemical handle for conjugation to antibodies or linkers used in DACs.

Aptamer-PROTAC Conjugates: DNA or RNA aptamers that bind to specific cell targets can also be used to deliver PROTACs. issuu.com This approach combines the targeting specificity of aptamers with the protein-degrading power of PROTACs, as demonstrated in preclinical models of breast cancer. issuu.com

These delivery strategies are crucial for translating the promise of PROTACs into effective clinical therapies by ensuring the molecules reach their intended targets in the body. issuu.comslideshare.net

Exploration of Alternative E3 Ligases Utilizing Thalidomide-Derived Scaffolds

The human genome encodes over 600 E3 ligases, yet the vast majority of PROTACs developed to date recruit either Cereblon (CRBN) or von Hippel-Lindau (VHL). nih.gov While Thalidomide-5-O-C9-NH2 is specifically a CRBN ligand medchemexpress.comnih.gov, a major thrust in the field is the identification and utilization of new E3 ligases.

The rationale for exploring alternative E3 ligases includes:

Tissue-Specific Expression: Some E3 ligases are expressed only in specific tissues or cell types. Hijacking these ligases could lead to highly targeted therapies with fewer side effects. mdpi.com

Overcoming Resistance: Cancer cells can develop resistance to CRBN- or VHL-based PROTACs by downregulating these ligases. Having a portfolio of PROTACs that recruit different E3 ligases, such as IAP, KEAP1, or MDM2, would provide alternative therapeutic options. nih.govnih.gov

Novel Biology: Different E3 ligases may have varying efficiencies for degrading certain targets, and their use could uncover new biological mechanisms. nih.gov

While the thalidomide (B1683933) scaffold itself is intrinsically linked to CRBN nih.gov, the broader PROTAC architecture is adaptable. The linker and protein-of-interest ligand components can be paired with ligands for other E3 ligases, such as the recently explored TRIM21 hitgen.com, to create entirely new classes of degraders. This represents a key avenue for future innovation in the field.

High-Throughput Screening and Lead Optimization Strategies

The optimization of a PROTAC is a complex, empirical process, as the ideal linker and attachment points are difficult to predict computationally. nih.gov This has traditionally required the laborious synthesis and testing of large libraries of compounds. nih.gov To accelerate this process, several high-throughput strategies are being implemented.

StrategyDescriptionKey Advantages
Mass Spectrometry (MS)-Based Screening Utilizes advanced mass spectrometers to rapidly and accurately quantify protein degradation across many samples treated with different PROTACs. thermofisher.comHigh throughput (up to 300 samples per day), precise quantitation, and reliable lead identification. thermofisher.com
DNA-Encoded Library (DEL) Technology Involves synthesizing vast libraries of PROTACs where each molecule is tagged with a unique DNA barcode. Affinity-based selection can then rapidly identify effective ternary complex formers from a pool of millions or billions of compounds. acs.orgnih.govsigmaaldrich.comMassively parallel synthesis and screening, efficient use of materials, and rapid discovery of novel degraders. acs.orgx-chemrx.com
Miniaturized Array Synthesis Employs on-chip, solid-phase synthesis to create arrays of hundreds of different PROTACs on a microscale. These arrays can then be used for direct biological screening without purification. nih.govRapid, nanomole-scale synthesis; avoids laborious purification; and integrates synthesis with biological screening. nih.govnih.gov

These advanced screening and synthesis platforms are revolutionizing PROTAC discovery. They allow researchers to efficiently explore vast chemical space related to linker length, rigidity, and composition to quickly identify lead candidates with optimal degradation potency and drug-like properties. nih.gov

Q & A

Q. What is the mechanistic role of Thalidomide-5-O-C9-NH2 hydrochloride in PROTAC design?

Thalidomide-5-O-C9-NH2 hydrochloride acts as a cereblon (CRBN)-binding ligand, enabling recruitment of the CRBN E3 ubiquitin ligase complex in PROTAC molecules. Methodologically, it is conjugated via a C9 alkyl linker to a target protein ligand (e.g., kinase inhibitors) to form heterobifunctional degraders. Validation involves co-immunoprecipitation assays to confirm ternary complex formation and Western blotting to assess target protein degradation efficiency .

Q. How can researchers confirm CRBN binding specificity of this compound?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are used to measure binding kinetics (KD values) between Thalidomide-5-O-C9-NH2 and CRBN. Negative controls should include CRBN knockout cell lines or competitive assays with excess thalidomide to validate specificity .

Q. What are the critical steps for synthesizing PROTACs using this compound?

Key steps include:

  • Conjugation : Reacting the terminal amine group of Thalidomide-5-O-C9-NH2 with a carboxylic acid-functionalized target ligand (e.g., via EDC/NHS coupling).
  • Purification : Use reverse-phase HPLC to isolate the PROTAC and confirm molecular weight via LC-MS.
  • Validation : Test degradation efficiency in cell lines using dose-response assays and proteasome inhibition controls (e.g., MG132) .

Advanced Research Questions

Q. How does linker length (C9 vs. shorter alkyl chains) impact PROTAC efficacy?

The C9 linker balances molecular flexibility and cell permeability. Comparative studies with C2-C8 analogs show that shorter linkers (<C6) may reduce degradation efficiency due to steric hindrance, while longer linkers (>C9) can impair cellular uptake. Researchers should synthesize derivatives with varying linkers and assess degradation kinetics (DC50 values) via Western blotting and cellular viability assays .

Q. What strategies mitigate off-target effects associated with CRBN recruitment?

  • Competitive assays : Pre-treat cells with excess thalidomide to block CRBN binding.
  • CRBN knockout models : Use CRISPR-Cas9 to generate CRBN-null cells and confirm on-target degradation.
  • Transcriptomic profiling : RNA-seq can identify unintended downstream effects of PROTAC treatment .

Q. How can researchers optimize solubility and stability for in vivo studies?

  • Solubility : Test aqueous solubility at physiological pH (6.5–7.4) and use co-solvents like PEG-300 or cyclodextrins.
  • Stability : Store lyophilized powder at -20°C in anhydrous conditions. For in vivo formulations, prepare fresh solutions in saline with <0.1% DMSO to avoid precipitation .

Methodological & Analytical Questions

Q. What analytical methods quantify Thalidomide-5-O-C9-NH2 hydrochloride in biological matrices?

  • HPLC-UV/FLD : Use a C18 column with mobile phase (acetonitrile:0.1% formic acid) and detect at 220–260 nm.
  • Sample preparation : Extract compound from plasma/serum via protein precipitation (acetonitrile, 1:3 v/v) and centrifuge at 14,000 rpm.
  • Validation : Establish linearity (1–100 µg/mL), recovery (>85%), and LOD/LOQ (<0.5 µg/mL) per ICH guidelines .

Q. How to assess metabolic stability in hepatic systems?

  • Liver microsome assays : Incubate Thalidomide-5-O-C9-NH2 (1 µM) with human liver microsomes (HLMs) and NADPH.
  • LC-MS/MS analysis : Quantify parent compound depletion over 60 minutes. Calculate half-life (t1/2) using the formula t1/2=ln(2)kt_{1/2} = \frac{\ln(2)}{k}, where kk is the elimination rate constant .

Troubleshooting & Contradictions

Q. How to resolve discrepancies in PROTAC activity across cell lines?

  • CRBN expression levels : Quantify CRBN via qPCR or flow cytometry; low CRBN correlates with reduced degradation.
  • Proteasome activity : Verify proteasome function using fluorogenic substrates (e.g., Z-LLE-AMC).
  • Cell permeability : Compare intracellular PROTAC levels via LC-MS in sensitive vs. resistant lines .

Q. Why do some studies report variable degradation efficiencies for PROTACs using this compound?

Variability arises from:

  • Linker conjugation site : Ensure the target ligand is attached orthogonally to avoid steric clashes.
  • Cell-specific factors : Endosomal trapping or efflux pump activity (e.g., P-gp) may reduce bioavailability. Use lysosomotropic agents (chloroquine) or efflux inhibitors (verapamil) to test .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.